Pam3CSK4 TFA

Description

Propriétés

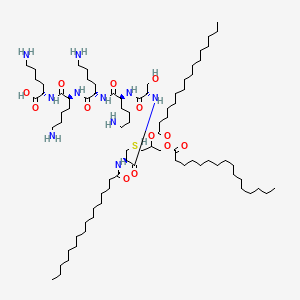

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H156N10O13S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102)/t66?,67-,68-,69-,70-,71-,72-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDPHAKKZGDBEV-GFPBKZJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H156N10O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1510.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112208-00-1 | |

| Record name | N-Palmitoyl-S-(2,3-bis(palmitoyloxy)propyl)cysteinyl-seryl-lysyl-lysyl-lysyl-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112208001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to Pam3CSK4 TFA: A Synthetic Lipopeptide for TLR1/2 Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pam3CSK4 TFA (Trifluoroacetate), a synthetic triacylated lipopeptide that serves as a potent agonist for the Toll-like receptor 1 and 2 (TLR1/2) heterodimer. Its function as a mimic of the acylated amino terminus of bacterial lipoproteins makes it an invaluable tool for immunological research, particularly in studies involving innate immunity, vaccine adjuvant development, and the investigation of inflammatory pathways. This document details the chemical properties, mechanism of action, and biological functions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction to this compound

Pam3CSK4, with the full chemical name S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-N-palmitoyl-(R)-cysteinyl-seryl-lysyl-lysyl-lysyl-lysine, is a synthetic lipopeptide that has become a cornerstone in the study of innate immunity. The trifluoroacetate (TFA) salt form of Pam3CSK4 enhances its water solubility and stability, facilitating its use in a wide range of experimental settings.[1]

As a synthetic analog of the N-terminal part of bacterial lipoproteins, Pam3CSK4 is recognized by the heterodimer of Toll-like receptor 1 (TLR1) and Toll-like receptor 2 (TLR2) on the surface of various immune cells, including monocytes, macrophages, and dendritic cells.[2][3] This recognition event triggers a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and the initiation of an innate immune response.[2]

Chemical and Physical Properties

The structural and physical characteristics of this compound are critical for its biological activity and experimental application.

| Property | Value | Reference |

| Full Name | Pam3Cys-Ser-(Lys)4 TFA | [4] |

| Synonyms | Pam3Cys-Ser-(Lys)4 Trifluoroacetate | [5] |

| Molecular Formula | C87H159F9N10O19S | [5] |

| Molecular Weight | 1852.33 g/mol | [6][7] |

| Appearance | White to off-white solid | [7] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) and water. | [7] |

| Purity | Typically ≥95% | [8] |

Mechanism of Action: The TLR1/2 Signaling Pathway

This compound's primary function is to activate the TLR1/2 signaling pathway. This process can be broken down into several key steps:

-

Ligand Recognition and Receptor Dimerization: Pam3CSK4's three fatty acid chains are recognized by the extracellular domains of TLR1 and TLR2, inducing the formation of a stable heterodimer on the cell surface.[2]

-

Recruitment of Adaptor Proteins: The dimerization of the intracellular Toll/interleukin-1 receptor (TIR) domains of TLR1 and TLR2 initiates the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).[2]

-

Formation of the Myddosome: MyD88 then recruits IRAK4 (Interleukin-1 receptor-associated kinase 4), which in turn phosphorylates and activates IRAK1 and IRAK2, leading to the formation of a signaling complex known as the Myddosome.

-

Activation of TRAF6: The activated IRAK proteins dissociate from the receptor complex and interact with TRAF6 (TNF receptor-associated factor 6), an E3 ubiquitin ligase.

-

Activation of Downstream Kinases: TRAF6, in conjunction with UBE2N/UBE2V2, catalyzes the formation of K63-linked polyubiquitin chains, which act as a scaffold to recruit and activate the TAK1 (TGF-β-activated kinase 1) complex. TAK1, in turn, phosphorylates and activates the IKK (IκB kinase) complex and MAPKs (Mitogen-activated protein kinases) such as JNK, p38, and ERK.

-

Activation of Transcription Factors: The activated IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This releases the transcription factor NF-κB (p50/p65), allowing it to translocate to the nucleus. Simultaneously, the activation of MAPKs leads to the activation of the transcription factor AP-1.

-

Gene Expression: In the nucleus, NF-κB and AP-1 bind to the promoter regions of target genes, inducing the transcription of various pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other immune-related molecules.[2]

Quantitative Data on Biological Activity

The biological activity of this compound is concentration-dependent. Below is a summary of key quantitative data from various studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Type | Concentration | Effect | Reference |

| EC50 | Human TLR1/2 expressing cells | 0.47 ng/mL | Half-maximal effective concentration for TLR1/2 activation | [4][5] |

| Working Concentration | Various immune cells | 10 - 300 ng/mL | Typical range for in vitro cell stimulation | [2] |

| Cytokine Induction (IL-1β) | Human Monocytes | 50 ng/mL (overnight) | Significant increase in IL-1β production | [9] |

| Cytokine Induction (IL-6) | Human Monocytes | 50 ng/mL (overnight) | Significant increase in IL-6 production | [9] |

| Cytokine Induction (IL-8) | Human Monocytes | 50 ng/mL (overnight) | Significant increase in IL-8 production | [9] |

| Cytokine Induction (TNF-α) | Human Monocytes | 50 ng/mL (overnight) | Induction of TNF-α in most experiments | [9] |

| Cytokine Induction (IL-10) | Human Monocytes | 50 ng/mL (overnight) | Significant induction of IL-10 | [9] |

| Neutrophil Function | GM-CSF induced neutrophils | 1 µg/mL | Enhances antibacterial functions against MRSA | [4] |

Table 2: In Vivo Activity of this compound

| Animal Model | Dosage | Administration Route | Effect | Reference |

| Neonatal Mice | 5 mg/kg (daily for 9 days) | Intraperitoneal (i.p.) | Altered brain, spleen, and liver weights | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for common experiments involving this compound.

In Vitro Macrophage Stimulation and Cytokine Analysis

Objective: To measure the production of pro-inflammatory cytokines by macrophages in response to this compound stimulation.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution prepared in sterile, endotoxin-free water or DMSO)

-

Phosphate-Buffered Saline (PBS)

-

24-well tissue culture plates

-

ELISA kits for murine TNF-α, IL-6, and IL-1β

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 5 x 10^5 cells/well in 500 µL of complete DMEM.

-

Cell Adherence: Incubate the plate for 24 hours at 37°C with 5% CO2 to allow the cells to adhere.

-

Stimulation:

-

Prepare serial dilutions of this compound in complete DMEM to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Carefully remove the old media from the wells and replace it with 500 µL of the this compound dilutions.

-

Include a negative control well with media only.

-

-

Incubation: Incubate the stimulated cells for 24 hours at 37°C with 5% CO2.

-

Supernatant Collection:

-

After incubation, centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the supernatant from each well without disturbing the cell monolayer.

-

Store the supernatants at -80°C until analysis.

-

-

Cytokine Quantification:

-

Thaw the collected supernatants on ice.

-

Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

-

References

- 1. Frontiers | Toll-like receptor 1 polymorphism is associated with impaired immune tolerance, dysregulated inflammatory responses to Borrelia burgdorferi, and heightened risk of post-infectious Lyme arthritis [frontiersin.org]

- 2. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pam3CSK4, TLR1 and TLR2 Ligand (NBP2-25297): Novus Biologicals [novusbio.com]

- 5. Coinjection with TLR2 Agonist Pam3CSK4 Reduces the Pathology of Leishmanization in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preconditioning by toll-like receptor 2 agonist Pam3CSK4 reduces CXCL1-dependent leukocyte recruitment in murine myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

- 8. Pro-inflammatory response ensured by LPS and Pam3CSK4 in RAW 264.7 cells did not improve a fungistatic effect on Cryptococcus gattii infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combination of poly I:C and Pam3CSK4 enhances activation of B cells in vitro and boosts antibody responses to protein vaccines in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Pam3CSK4 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pam3CSK4 TFA (Trifluoroacetic acid), a synthetic triacylated lipopeptide, is a potent agonist of the Toll-like receptor 2 (TLR2) and TLR1 heterodimer. It mimics the acylated amino terminus of bacterial lipoproteins, serving as a powerful tool to investigate innate immune responses and as a potential vaccine adjuvant. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, detailing its interaction with TLRs, subsequent signaling cascades, and downstream cellular effects. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. The trifluoroacetic acid (TFA) salt form of Pam3CSK4 enhances its solubility and stability, but the core biological activity is attributed to the Pam3CSK4 molecule.[1][2]

Ligand Recognition and Receptor Activation

Pam3CSK4 is specifically recognized by a heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) on the cell surface.[3] The triacylated lipid portion of Pam3CSK4 is crucial for this interaction, with the three fatty acid chains binding to a hydrophobic pocket formed by the extracellular domains of TLR2 and TLR1. This binding event induces a conformational change in the receptor complex, bringing their intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity, which is the critical first step in initiating downstream signaling.

The MyD88-Dependent Signaling Pathway: The Canonical Route

The primary signaling pathway activated by Pam3CSK4 is the myeloid differentiation primary response 88 (MyD88)-dependent pathway, a common cascade for most TLRs.[3][4] This pathway can be dissected into a series of well-defined molecular events:

-

Recruitment of Adaptor Proteins: Upon activation, the clustered TIR domains of the TLR2/TLR1 complex recruit the adaptor protein MyD88. MyD88 itself has a TIR domain, allowing it to dock with the activated receptors.

-

Formation of the Myddosome: MyD88 then recruits members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. This assembly of TLR2/TLR1, MyD88, and IRAKs is often referred to as the "Myddosome."

-

Activation of TRAF6: IRAK4 phosphorylates and activates IRAK1, which in turn recruits and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

Activation of Downstream Kinases: Activated TRAF6, in conjunction with the E2 ubiquitin-conjugating enzymes Ubc13 and Uev1A, catalyzes the formation of K63-linked polyubiquitin chains. These chains act as a scaffold to recruit and activate the TGF-β-activated kinase 1 (TAK1) complex, which also includes TAK1-binding proteins (TAB1 and TAB2).

-

Activation of NF-κB and MAPK Pathways: Activated TAK1 subsequently phosphorylates and activates two major downstream signaling arms:

-

The IKK complex: This leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB).

-

Mitogen-activated protein kinase (MAPK) kinases (MKKs): This results in the activation of the MAPK family members p38, ERK1/2, and JNK.

-

The activation of these pathways culminates in the transcription of a wide array of pro-inflammatory genes.

The MyD88-Independent (TRIF-Dependent) Pathway: A Non-Canonical Route?

While the MyD88-dependent pathway is the primary signaling cascade for TLR2 agonists, some evidence suggests the existence of a MyD88-independent, and potentially TRIF (TIR-domain-containing adapter-inducing interferon-β)-dependent, pathway in certain cellular contexts. For instance, studies have shown that Pam3CSK4 can induce the expression of TRIF itself.[5] Furthermore, in the context of macrophage foam cell formation, Pam3CSK4-induced expression of certain chemokines and scavenger receptors appears to be regulated by a TRIF-dependent mechanism.[5][6] However, it is important to note that the role of a TRIF-dependent pathway in Pam3CSK4 signaling is not as well-established as the MyD88-dependent pathway and appears to be cell type and context-specific.[2]

Downstream Cellular Responses

The activation of NF-κB and MAPKs by Pam3CSK4 leads to a robust cellular response, primarily characterized by the production of pro-inflammatory cytokines and chemokines.

Cytokine and Chemokine Production

Pam3CSK4 is a potent inducer of a wide range of cytokines and chemokines in various immune cells, including macrophages, dendritic cells, and monocytes. The specific profile of induced mediators can vary depending on the cell type and experimental conditions.

| Cytokine/Chemokine | Cell Type | Pam3CSK4 Concentration | Incubation Time | Fold Induction/Concentration | Reference |

| TNF-α | THP-1 cells | 1000 ng/mL | 24 hours | Significant increase | [7] |

| IL-6 | Human Monocytes | 50 ng/mL | 2 hours | Increased release | |

| IL-8 | THP-1 cells | 100-1000 ng/mL | 24 hours | Significant down-regulation after pre-treatment | [7] |

| IL-1β | Human Monocytes | 50 ng/mL | Not specified | 1,312 pg/mL (mean) | [5] |

| IL-10 | Human Monocytes | 50 ng/mL | Not specified | Significantly more than control | [5] |

| MCP-1 | RAW 264.7 cells | 100 ng/mL | 6 hours | Increased mRNA expression | [6] |

Activation of Transcription Factors

-

NF-κB: The activation of the canonical NF-κB pathway, leading to the nuclear translocation of p50/p65 heterodimers, is a hallmark of Pam3CSK4 signaling. This is critical for the transcription of many pro-inflammatory genes. Some studies also suggest that Pam3CSK4 can activate the non-canonical NF-κB pathway, involving p52, which may be important for the induction of anti-inflammatory cytokines like IL-10.[5]

-

AP-1: The activation of MAPKs (p38, ERK1/2, and JNK) leads to the phosphorylation and activation of various downstream transcription factors that form the Activator Protein-1 (AP-1) complex (e.g., c-Jun, c-Fos). AP-1 cooperates with NF-κB to drive the expression of inflammatory genes.

Quantitative Data

| Parameter | Value | Cell Type/System | Reference |

| EC50 for human TLR1/2 | 0.47 ng/mL | Not specified | [4] |

Experimental Protocols

Cell Stimulation with Pam3CSK4

Objective: To activate TLR2/TLR1 signaling in vitro.

Materials:

-

Mammalian cell line expressing TLR2 and TLR1 (e.g., THP-1, RAW 264.7, or HEK293 cells co-transfected with TLR2 and TLR1)

-

Complete cell culture medium

-

This compound (stock solution typically prepared in sterile water or DMSO)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium.

-

Prepare working concentrations of this compound by diluting the stock solution in cell culture medium. A typical concentration range for stimulation is 10-1000 ng/mL.[7]

-

Add the diluted this compound to the cells. Include a vehicle control (medium with the same concentration of water or DMSO as the highest Pam3CSK4 concentration).

-

Incubate the cells for the desired time period (e.g., 2-24 hours) at 37°C in a CO2 incubator.

-

After incubation, harvest the cell supernatant for cytokine analysis (e.g., ELISA) or lyse the cells for protein or RNA analysis.

Western Blot for MAPK Phosphorylation

Objective: To detect the activation of p38, ERK1/2, and JNK MAPKs.

Materials:

-

Cell lysate from Pam3CSK4-stimulated and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-p38, rabbit anti-phospho-ERK1/2, rabbit anti-phospho-JNK)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Prepare cell lysates and determine protein concentration.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10-15 minutes each with TBST.

-

Incubate the membrane with chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the image using an appropriate imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the MAPK or a housekeeping protein like β-actin.

ELISA for Cytokine Quantification

Objective: To measure the concentration of a specific cytokine (e.g., TNF-α) in cell culture supernatants.

Materials:

-

Cell culture supernatants from Pam3CSK4-stimulated and control cells

-

ELISA plate pre-coated with a capture antibody specific for the cytokine of interest

-

Detection antibody conjugated to biotin

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Recombinant cytokine standard

-

Microplate reader

Protocol:

-

Prepare serial dilutions of the recombinant cytokine standard in assay diluent to generate a standard curve.

-

Add standards and samples (undiluted or diluted in assay diluent) to the wells of the ELISA plate. Incubate for 2 hours at room temperature.

-

Wash the plate 3-5 times with wash buffer.

-

Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Wash the plate 3-5 times with wash buffer.

-

Add Streptavidin-HRP to each well and incubate for 20-30 minutes at room temperature in the dark.

-

Wash the plate 5-7 times with wash buffer.

-

Add TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Add stop solution to each well to stop the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.

NF-κB Reporter Assay

Objective: To quantify the activation of the NF-κB signaling pathway.

Materials:

-

HEK293 cell line stably transfected with a TLR2 expression vector and an NF-κB-driven reporter gene (e.g., luciferase or SEAP).

-

This compound

-

Luciferase or SEAP assay reagent

-

Luminometer or spectrophotometer

Protocol:

-

Seed the reporter cells in a 96-well plate and allow them to adhere.

-

Stimulate the cells with a range of this compound concentrations for 6-24 hours.

-

Lyse the cells (for luciferase assay) or collect the supernatant (for SEAP assay).

-

Add the appropriate assay reagent according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

The increase in signal intensity corresponds to the level of NF-κB activation.

The Role of TFA

Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of synthetic peptides like Pam3CSK4. As a result, the final product is often a TFA salt. While TFA can have its own biological effects, such as cytotoxicity at high concentrations, its presence as a counter-ion to Pam3CSK4 primarily serves to improve the peptide's solubility and stability.[1][2] For most in vitro and in vivo studies using typical working concentrations of Pam3CSK4, the effects of TFA are considered negligible. However, for sensitive applications or when using very high concentrations, it is advisable to consider the potential for TFA-induced artifacts.

Conclusion

This compound is a well-characterized and potent agonist of the TLR2/TLR1 receptor complex. Its mechanism of action is primarily mediated through the MyD88-dependent signaling pathway, leading to the robust activation of NF-κB and MAPKs and the subsequent production of a wide array of pro-inflammatory cytokines and chemokines. While a MyD88-independent pathway may play a role in specific contexts, the canonical MyD88-dependent cascade is the central driver of its immunostimulatory activity. The detailed understanding of its mechanism of action, coupled with the availability of specific experimental protocols, makes Pam3CSK4 an invaluable tool for researchers in immunology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. abgenex.com [abgenex.com]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

- 7. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Affinity Biosciences [affbiotech.com]

Pam3CSK4 TFA: A Technical Guide to a TLR1/TLR2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Pam3CSK4 TFA (Trifluoroacetic acid), a synthetic triacylated lipopeptide that serves as a potent and specific agonist for the Toll-like Receptor 1 and Toll-like Receptor 2 (TLR1/TLR2) heterodimer complex. As a mimic of the acylated N-terminus of bacterial lipoproteins, Pam3CSK4 is an invaluable tool for immunological research, vaccine adjuvant development, and studies on innate immunity. This document details its mechanism of action, presents key quantitative data, provides detailed experimental protocols for its use, and visualizes the canonical signaling pathway it initiates.

Core Concepts: Mechanism of Action

Pam3CSK4 is a synthetic lipopeptide that selectively activates the TLR1/TLR2 heterodimer.[1] Toll-like receptors are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). The triacylated structure of Pam3CSK4 is specifically recognized by the extracellular domains of TLR1 and TLR2, inducing them to form a functional heterodimer on the cell surface.[1]

This ligand-induced dimerization initiates a conformational change in the intracellular Toll/Interleukin-1 receptor (TIR) domains of the receptors. This change facilitates the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88). The subsequent signaling cascade is MyD88-dependent, leading to the activation of downstream transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which drive the expression of pro-inflammatory cytokines and chemokines.[2]

The Trifluoroacetic acid (TFA) salt form of Pam3CSK4 generally offers enhanced water solubility and stability compared to the free form, without altering its biological activity at equivalent molar concentrations.

Quantitative Data

The biological activity of this compound is dose-dependent. Below are tables summarizing its potency and typical cytokine induction profiles in various cell models.

Table 1: Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

|---|---|---|---|

| EC50 (Human TLR1/2) | 0.47 ng/mL | HEK293 Reporter Cells | [2][3][4][5] |

| Limit of Detection | ~1.0 ng/mL | Jurkat-NF-κB::eGFP Reporter Cells |[6] |

Table 2: Pam3CSK4-Induced Cytokine Production

| Cell Type | Pam3CSK4 Conc. | Cytokine | Measured Level | Incubation Time | Reference |

|---|---|---|---|---|---|

| Human Monocytes | 100 ng/mL | IL-6 | ~670 pg/mL | 6 hours | |

| THP-1 Cells | 1000 ng/mL (1 µg/mL) | IL-1β, TNF-α, IL-8 | Down-regulated after pre-treatment | 24 hours (re-stimulation) | [7][8] |

| Human Monocytes | 50 ng/mL | IL-10 | Significantly increased vs. control | Overnight | [8] |

| Human Macrophages | 50 ng/mL | IL-6 | Increased vs. control | 2 hours | |

| Canine Whole Blood | Not Specified | TNF-α, IL-6 | Significantly increased vs. control | 48 hours | [9] |

| Mouse Macrophages | 100 ng/mL | IL-8 | Increased vs. control | 24 hours |[10] |

Note: Cytokine levels are highly dependent on cell type, donor variability, cell density, and experimental conditions. The values presented are for comparative purposes.

Signaling Pathway Visualization

The following diagram illustrates the TLR1/TLR2 signaling cascade initiated by Pam3CSK4.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol: NF-κB Reporter Assay in HEK293 Cells

This protocol is designed for HEK293 cells stably expressing human TLR1, TLR2, and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase).

Materials:

-

HEK-Blue™ hTLR2-TLR1 cells (or equivalent)

-

Growth Medium: DMEM, 10% (v/v) heat-inactivated fetal bovine serum (FBS), 50 U/mL penicillin, 50 µg/mL streptomycin, 100 µg/mL Normocin™, 2 mM L-glutamine

-

Appropriate selection antibiotics (e.g., Puromycin, Blasticidin)

-

This compound (lyophilized powder)

-

Endotoxin-free water or DMSO for reconstitution

-

Sterile, flat-bottom 96-well plates (white plates for luminescence assays)

-

Luciferase or SEAP detection reagents (e.g., QUANTI-Blue™, Bright-Glo™)

-

Luminometer or spectrophotometer

Methodology:

-

Cell Seeding:

-

This compound Preparation & Stimulation:

-

Reconstitute lyophilized this compound in endotoxin-free water or DMSO to create a high-concentration stock (e.g., 1 mg/mL). Aliquot and store at -20°C.

-

On the day of the experiment, prepare serial dilutions of this compound in growth medium to achieve final desired concentrations (e.g., ranging from 0.01 ng/mL to 1000 ng/mL).

-

Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions (or medium alone as a negative control) to the respective wells.

-

-

Incubation:

-

Detection (Luciferase Example):

-

Data Analysis:

-

Subtract the background luminescence (medium-only control) from all experimental values.

-

Plot the luminescence (Relative Light Units, RLU) against the concentration of this compound to generate a dose-response curve.

-

Protocol: Cytokine Measurement by Sandwich ELISA

This protocol outlines the quantification of a specific cytokine (e.g., IL-6 or TNF-α) from the supernatant of Pam3CSK4-stimulated cells, such as THP-1 macrophages.

Materials:

-

Cell culture supernatant from Pam3CSK4-stimulated cells

-

ELISA plate (high-protein binding 96-well plate)

-

Capture Antibody (specific for the target cytokine)

-

Detection Antibody (biotinylated, specific for the target cytokine)

-

Recombinant cytokine standard

-

Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.5)

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Assay Diluent / Blocking Buffer (e.g., PBS with 10% FBS or 1% BSA)

-

Enzyme conjugate (e.g., Streptavidin-HRP)

-

Substrate (e.g., TMB)

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader (450 nm)

Methodology:

-

Plate Coating:

-

Dilute the capture antibody to its recommended concentration (typically 1-4 µg/mL) in Coating Buffer.

-

Add 100 µL of the diluted capture antibody to each well of the ELISA plate.

-

Seal the plate and incubate overnight at 4°C.[12]

-

-

Blocking:

-

Wash the plate 3 times with Wash Buffer.

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.[12]

-

-

Sample and Standard Incubation:

-

Wash the plate 3 times with Wash Buffer.

-

Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent (e.g., from 2000 pg/mL down to 0 pg/mL).

-

Add 100 µL of the standards and cell culture supernatants (diluted if necessary) to the appropriate wells.

-

Incubate for 2 hours at room temperature.[12]

-

-

Detection Antibody Incubation:

-

Wash the plate 5 times with Wash Buffer.

-

Dilute the biotinylated detection antibody to its recommended concentration in Assay Diluent.

-

Add 100 µL of the diluted detection antibody to each well.

-

Incubate for 1 hour at room temperature.[12]

-

-

Enzyme Conjugate Incubation:

-

Wash the plate 5 times with Wash Buffer.

-

Dilute the Streptavidin-HRP conjugate in Assay Diluent.

-

Add 100 µL of the diluted conjugate to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Development and Measurement:

-

Wash the plate 7 times with Wash Buffer.

-

Add 100 µL of TMB Substrate to each well.

-

Incubate at room temperature in the dark until sufficient color develops (typically 15-30 minutes).

-

Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

-

Read the absorbance at 450 nm on a microplate reader within 30 minutes.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Use the standard curve to interpolate the concentration of the cytokine in the unknown samples.

-

Conclusion

This compound is a well-characterized, potent, and specific synthetic agonist for the TLR1/TLR2 complex. Its ability to reliably activate the MyD88-dependent signaling pathway makes it an essential reagent for studying innate immune activation, inflammation, and host-pathogen interactions. The data and protocols provided in this guide offer a comprehensive resource for researchers to effectively utilize this compound in their experimental designs.

References

- 1. researchgate.net [researchgate.net]

- 2. invivogen.com [invivogen.com]

- 3. researchgate.net [researchgate.net]

- 4. bowdish.ca [bowdish.ca]

- 5. researchgate.net [researchgate.net]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Frontiers | Toll-like receptor 1 polymorphism is associated with impaired immune tolerance, dysregulated inflammatory responses to Borrelia burgdorferi, and heightened risk of post-infectious Lyme arthritis [frontiersin.org]

- 8. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. researchgate.net [researchgate.net]

- 11. abgenex.com [abgenex.com]

- 12. Cell Culture and estimation of cytokines by ELISA [protocols.io]

An In-depth Technical Guide to the Pam3CSK4 TFA Signaling Pathway in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pam3CSK4 (Pam3CysSerLys4), often used with its trifluoroacetic acid (TFA) salt, is a synthetic triacylated lipopeptide that serves as a potent and specific agonist for the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer complex.[1][][3] It mimics the acylated amino terminus of bacterial lipoproteins, which are pathogen-associated molecular patterns (PAMPs) found on the cell walls of both Gram-positive and Gram-negative bacteria.[1][] By activating the TLR2/TLR1 complex, Pam3CSK4 triggers a cascade of intracellular signaling events in immune cells such as monocytes, macrophages, and dendritic cells, culminating in the activation of transcription factors like NF-κB and AP-1.[1][3] This leads to the production of pro-inflammatory cytokines and chemokines, playing a crucial role in the initiation of the innate immune response.[] Understanding this pathway is critical for developing novel vaccine adjuvants, immunomodulatory drugs, and therapies for inflammatory diseases.[][4]

The Core Signaling Pathway of Pam3CSK4

The signaling cascade initiated by Pam3CSK4 is a canonical example of innate immune recognition and response. It is predominantly mediated by the MyD88-dependent pathway, leading to the activation of key transcription factors responsible for inflammatory gene expression.[1][5]

Receptor Recognition and Complex Formation

Pam3CSK4 is recognized at the cell surface by a heterodimer of TLR2 and TLR1.[1][6] The three acyl chains of the lipopeptide are essential for this specific interaction, inserting into a pocket formed by the extracellular domains of the TLR1/TLR2 complex.[7] This binding event induces a conformational change in the receptors, bringing their intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity, which is the prerequisite for initiating downstream signaling.

MyD88-Dependent Signaling Cascade

Upon receptor dimerization, the signaling cascade proceeds through a series of adaptor protein and kinase recruitments:

-

Adaptor Protein Recruitment : The juxtaposed TIR domains of the TLR1/TLR2 complex recruit the primary adaptor protein, Myeloid Differentiation Primary Response 88 (MyD88).[][8] MyD88 is a central player in the signaling of most TLRs and is essential for the production of inflammatory cytokines in response to Pam3CSK4.[8][9][10]

-

IRAK and TRAF6 Activation : MyD88, through its death domain, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family.[][8] This leads to the formation of a signaling complex that includes TNF receptor-associated factor 6 (TRAF6).[]

-

Activation of Downstream Kinases : The activated TRAF6 complex then triggers two major downstream signaling branches: the Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor-κB (NF-κB) pathway.[5][11][12]

Activation of NF-κB and MAPK Pathways

-

NF-κB Pathway : TRAF6 activation leads to the phosphorylation and activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and proteasomal degradation.[13][14] The degradation of IκBα releases the NF-κB transcription factor (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus and initiate the transcription of target genes.[][12] Pam3CSK4 has been shown to activate both the canonical (p65/RelA) and non-canonical (p100/p52) NF-κB pathways in human monocytes.[15]

-

MAPK Pathway : The signaling cascade also leads to the phosphorylation and activation of several MAP kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[12][15][16] These kinases, in turn, activate other transcription factors, such as AP-1, which cooperate with NF-κB to regulate the expression of inflammatory genes.[1] In primary brain microvascular endothelial cells, Pam3CSK4 was found to induce the phosphorylation of ERK, JNK, and p38 MAPK.[12]

The culmination of this pathway is the robust expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines (e.g., IL-8), and co-stimulatory molecules, which orchestrate the innate immune response and help shape the subsequent adaptive immune response.[][15]

Caption: Pam3CSK4 signaling via TLR1/TLR2 activates MyD88, leading to MAPK and NF-κB activation.

Quantitative Data on Pam3CSK4-Induced Responses

The cellular response to Pam3CSK4 stimulation can be quantified by measuring cytokine production. The following tables summarize representative data from studies on human monocytes.

Table 1: Cytokine Production by Human Monocytes Stimulated with Pam3CSK4

| Cytokine | Concentration (pg/ml) | Treatment Conditions | Cell Type | Source |

| IL-10 | 1,330 (mean) | Pam3CSK4 (50 ng/ml) | Human Monocytes | [15] |

| IL-10 | 126 (mean) | Medium alone (control) | Human Monocytes | [15] |

| IL-1β | 1,312 (mean) | Pam3CSK4 (50 ng/ml) | Human Monocytes | [15] |

| IL-8 | > 121,755 (median) | Pam3CSK4 | Human Monocytes | [15] |

| IL-6 | > 6,118 (median) | Pam3CSK4 | Human Monocytes | [15] |

Note: The study cited compared Pam3CSK4 with another TLR1/2 agonist, hBD-3, which did not induce significant IL-10 production.[15]

Table 2: Effect of Pam3CSK4 on Immunoglobulin (Ig) Production in Mouse B Cells

| Treatment | Effect on IgG1 Production | Effect on IgG2a Production | Source |

| Pam3CSK4 + LPS | Abrogated LPS-induced production | Enhanced LPS-induced production | [6][17] |

| High-dosage Pam3CSK4 | Diminished production | Increased production | [6][17] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to investigate the Pam3CSK4 signaling pathway.

Monocyte Isolation and Stimulation

This protocol describes the purification and stimulation of human monocytes to study cytokine production.

-

Cell Isolation : Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood (buffy coats) using Ficoll-Paque density gradient centrifugation.

-

Monocyte Purification : Purify monocytes from PBMCs using CD14 magnetic beads (positive selection) according to the manufacturer's instructions. Purity should be assessed by flow cytometry and should typically be >95%.

-

Cell Culture : Culture purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin.

-

Stimulation : Plate the monocytes at a desired density (e.g., 1 x 10^6 cells/ml). Stimulate the cells with Pam3CSK4 at a working concentration (e.g., 50 ng/ml to 1 µg/ml) for a specified time (e.g., 24 hours for cytokine analysis, or shorter time points for signaling studies).[15][18]

-

Supernatant Collection : After incubation, centrifuge the plates and collect the cell-free supernatants for cytokine analysis. Store supernatants at -80°C until use.

Cytokine Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in cell culture supernatants.

-

Plate Coating : Coat a 96-well high-binding microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.

-

Blocking : Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation : Wash the plate and add diluted samples and standards to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody : Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.

-

Enzyme Conjugate : Wash the plate and add an enzyme conjugate (e.g., streptavidin-horseradish peroxidase). Incubate for 30 minutes.

-

Substrate Addition : Wash the plate and add a suitable substrate (e.g., TMB). Allow the color to develop in the dark.

-

Measurement : Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.

-

Quantification : Calculate the cytokine concentration in samples by interpolating from the standard curve.[18]

Western Blotting for Signaling Protein Phosphorylation

Western blotting is used to detect the activation (phosphorylation) of key signaling proteins like MAPKs and NF-κB.

-

Cell Lysis : After stimulating cells with Pam3CSK4 for various time points (e.g., 0, 15, 30, 60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-p38) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing : To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.[12][13][14]

Caption: A typical workflow for studying Pam3CSK4 effects on immune cells.

Applications in Drug Development and Research

The well-defined mechanism of Pam3CSK4 makes it an invaluable tool for immunology research and a candidate for clinical applications.

-

Vaccine Adjuvants : As a potent activator of innate immunity, Pam3CSK4 is explored as an adjuvant to enhance the efficacy of vaccines.[4] It can boost antibody responses and promote Th1-type immune responses, which are crucial for clearing certain pathogens.[4]

-

Immunomodulation : Pam3CSK4 is used to study the mechanisms of immune tolerance. Pre-treatment of macrophages with Pam3CSK4 can induce a state of tolerance, characterized by reduced pro-inflammatory cytokine production upon a second challenge.[14] This has implications for treating chronic inflammatory and autoimmune diseases.

-

Cancer Immunotherapy : The ability of TLR agonists to activate antigen-presenting cells is being harnessed for cancer immunotherapy. Pam3CSK4 has been shown to enhance anti-tumor immune responses when combined with other treatments like immune checkpoint inhibitors.[]

-

Research Tool : Pam3CSK4 serves as a reliable and specific tool to investigate TLR2/1 signaling, dissect the complexities of innate immune activation, and screen for novel anti-inflammatory compounds.

References

- 1. invivogen.com [invivogen.com]

- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. invivogen.com [invivogen.com]

- 5. researchgate.net [researchgate.net]

- 6. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory Effect of Tolerance Induced by Pam3CSK4 in Murine Macrophage RAW 264.7 Cells via Inhibitor of NF-κB/MAPK Signaling Pathway [yakhak.org]

- 15. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Role of Pam3CSK4 in Innate Immunity Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Pam3CSK4, a synthetic lipopeptide, and its critical role in the study of innate immunity. We will explore its mechanism of action, detail its use in experimental settings, and provide the necessary protocols and data to effectively integrate this tool into your research.

Introduction to Pam3CSK4

Pam3CSK4 (Pamitoyl-3-Cysteine-Serine-Lysine-4) is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins. It is a potent and specific agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer (TLR2/1). By activating this receptor complex, Pam3CSK4 triggers a signaling cascade that results in the activation of the innate immune system, making it an invaluable tool for studying immune responses, inflammation, and host-pathogen interactions. Its trifluoroacetic acid (TFA) salt form is often used for its stability and solubility in experimental settings.

Mechanism of Action: TLR2/1 Signaling Pathway

Pam3CSK4's biological activity is mediated through its binding to the TLR2/1 complex on the surface of various immune cells, including macrophages, dendritic cells, and neutrophils. This binding event initiates a downstream signaling cascade involving adaptor proteins like MyD88 and TIRAP, leading to the activation of key transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of a wide array of pro-inflammatory cytokines, chemokines, and other immune mediators.

An In-depth Technical Guide to Pam3CSK4 TFA: Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pam3CSK4 TFA (Trifluoroacetate) is a synthetic triacylated lipopeptide that serves as a potent agonist for the Toll-like receptor 1 and 2 (TLR1/TLR2) heterodimer. It mimics the acylated amino terminus of bacterial lipoproteins, making it a powerful tool for studying innate immunity, inflammation, and adjuvant development. This guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, along with detailed experimental protocols and pathway diagrams to facilitate its use in research and drug development. The trifluoroacetate salt form of Pam3CSK4 is often utilized for its enhanced stability and solubility in aqueous solutions.

Chemical Structure and Properties

Pam3CSK4 is a lipopeptide consisting of a tripalmitoylated S-glyceryl cysteine attached to a serine residue, which is further linked to a chain of four lysine residues. The trifluoroacetate salt enhances its solubility and stability.

Chemical Structure:

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 112208-01-2 | [1][2] |

| Molecular Formula | C87H159F9N10O19S | [3] |

| Molecular Weight | 1852.33 g/mol | [1][3] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥95% (typically analyzed by HPLC) | [1] |

| Solubility | - In Water: 16.67 mg/mL (9 mM); sonication and heating may be required. - In DMSO: 25 mg/mL (13.50 mM); sonication may be required. | [3] |

| Storage (Powder) | Store at -20°C for up to 3 years. Keep away from moisture. | [3] |

| Storage (In Solvent) | Store at -80°C for up to 1 year. | [3] |

| Biological Activity | TLR1/TLR2 agonist with an EC50 of 0.47 ng/mL for human TLR1/2. | [2][3][4][5][6] |

Biological Activity and Signaling Pathway

This compound activates the innate immune system by binding to the TLR1/TLR2 heterodimer on the surface of various immune cells, including macrophages, dendritic cells, and monocytes. This interaction initiates a downstream signaling cascade that is primarily dependent on the Myeloid differentiation primary response 88 (MyD88) adaptor protein.

The signaling pathway proceeds as follows:

-

Ligand Binding and Receptor Dimerization: Pam3CSK4 binds to the extracellular domains of TLR1 and TLR2, inducing their heterodimerization.

-

Recruitment of Adaptor Proteins: The intracellular Toll/interleukin-1 receptor (TIR) domains of the activated TLR1/TLR2 complex recruit the adaptor protein MyD88.

-

Activation of IRAK and TRAF6: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, which in turn activate TNF receptor-associated factor 6 (TRAF6).

-

Activation of Downstream Kinases: TRAF6 acts as an E3 ubiquitin ligase, leading to the activation of the TAK1 complex, which subsequently activates two major downstream signaling pathways:

-

NF-κB Pathway: Activation of the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus.

-

MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).

-

-

Gene Transcription: Nuclear translocation of NF-κB and activation of other transcription factors (like AP-1, downstream of MAPKs) leads to the transcription of a wide range of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and co-stimulatory molecules.

Pam3CSK4 Signaling Pathway Diagram

Caption: Pam3CSK4-induced TLR1/TLR2 signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Cell Stimulation for Cytokine Production

Objective: To stimulate cultured immune cells with this compound and measure the subsequent production of pro-inflammatory cytokines.

Materials:

-

Immune cells (e.g., human or murine macrophages like RAW 264.7, or peripheral blood mononuclear cells - PBMCs)

-

Complete cell culture medium (e.g., RPMI 1640 or DMEM with 10% FBS, penicillin/streptomycin)

-

This compound stock solution (e.g., 1 mg/mL in sterile, endotoxin-free water)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

Procedure:

-

Cell Seeding: Seed the immune cells into a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow cells to adhere.

-

Preparation of Pam3CSK4 Working Solutions: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.1 ng/mL to 1000 ng/mL. Also, prepare a vehicle control (medium only).

-

Cell Stimulation: Remove the old medium from the cells and add 100 µL of the Pam3CSK4 working solutions or the vehicle control to the respective wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6 to 24 hours. The optimal incubation time will depend on the cell type and the cytokine being measured.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer. The supernatant can be stored at -80°C until analysis.

-

Cytokine Quantification by ELISA: Quantify the concentration of the cytokine of interest in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

Western Blot Analysis of MAPK and NF-κB Activation

Objective: To detect the phosphorylation of key signaling proteins in the MAPK and NF-κB pathways following this compound stimulation.

Materials:

-

Immune cells

-

6-well cell culture plates

-

This compound

-

PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Stimulation: Seed cells in 6-well plates and grow to 80-90% confluency. Starve the cells in serum-free medium for 2-4 hours before stimulation. Treat the cells with this compound (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: After stimulation, wash the cells twice with ice-cold PBS and then lyse them with 100-200 µL of ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples. Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel and then transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying this compound effects.

Conclusion

This compound is an indispensable tool for researchers in immunology and drug development. Its well-defined structure and potent, specific activity as a TLR1/TLR2 agonist allow for the precise investigation of innate immune signaling pathways. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in a variety of experimental settings, ultimately contributing to a deeper understanding of immune regulation and the development of novel therapeutics and vaccine adjuvants.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coinjection with TLR2 Agonist Pam3CSK4 Reduces the Pathology of Leishmanization in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. novusbio.com [novusbio.com]

- 5. Item - The pre-treatment with Pam3CSK4 down-regulates the activation of MAPKs and NK-κB induced by the re-treatment with Pam3CSK4. - Public Library of Science - Figshare [plos.figshare.com]

- 6. Frontiers | Toll-like receptor 1 polymorphism is associated with impaired immune tolerance, dysregulated inflammatory responses to Borrelia burgdorferi, and heightened risk of post-infectious Lyme arthritis [frontiersin.org]

A Technical Guide to Pam3CSK4 TFA: A Synthetic Lipopeptide for PAMP-Mediated Immune Stimulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Pam3CSK4 Trifluoroacetate (TFA), a synthetic triacylated lipopeptide widely used as a potent and specific agonist for the Toll-like Receptor 1/2 (TLR1/2) heterodimer. As a well-defined Pathogen-Associated Molecular Pattern (PAMP), Pam3CSK4 TFA is an indispensable tool for investigating innate immune responses, dissecting cellular signaling pathways, and developing novel vaccine adjuvants and immunomodulatory therapeutics.

Core Concepts: Structure and Mechanism of Action

Pam3CSK4 (Pam3Cys-Ser-Lys4) is a synthetic molecule that mimics the acylated amino terminus of bacterial lipoproteins, which are common PAMPs found in the cell walls of both Gram-positive and Gram-negative bacteria.[1] Its structure consists of a tripalmitoylated S-glyceryl cysteine residue linked to a serine and four lysine residues. This triacylated configuration is crucial for its biological activity.

The primary mechanism of action involves the recognition and binding to a heterodimer of Toll-like Receptor 2 (TLR2) and Toll-like Receptor 1 (TLR1) on the surface of various immune cells, including monocytes, macrophages, and dendritic cells.[1][2] This binding event initiates a conformational change that brings the intracellular Toll/Interleukin-1 Receptor (TIR) domains of TLR1 and TLR2 into close proximity, triggering a downstream signaling cascade that culminates in the activation of transcription factors and the expression of immune response genes.[1]

Signaling Pathways Activated by Pam3CSK4

The engagement of the TLR1/2 complex by Pam3CSK4 initiates a well-characterized intracellular signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of key transcription factors, namely NF-κB and AP-1, which orchestrate the expression of a wide array of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.[1][3]

Key Signaling Events:

-

TIR Domain Dimerization: Ligand binding induces the dimerization of the TLR1 and TLR2 TIR domains.

-

Adaptor Protein Recruitment: The dimerized TIR domains recruit the adaptor protein Myeloid Differentiation primary response 88 (MyD88).

-

Kinase Activation: MyD88 recruits and activates IL-1 Receptor-Associated Kinases (IRAKs), which in turn activate TNF Receptor-Associated Factor 6 (TRAF6).[4]

-

MAPK and NF-κB Activation: TRAF6 activation leads to the stimulation of two major downstream pathways:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of p38, JNK, and ERK kinases.[5][6] These kinases phosphorylate and activate the transcription factor AP-1.

-

NF-κB Pathway: Activation of the IκB Kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκBα).[7] This targets IκBα for degradation, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus.[8]

-

-

Gene Transcription: Nuclear NF-κB and AP-1 bind to promoter regions of target genes, inducing the transcription of inflammatory mediators like TNF-α, IL-6, and IL-1β.[5]

Interestingly, Pam3CSK4 has been shown to induce not only the canonical (p65/RelA) NF-κB pathway but also the non-canonical (p52/NF-κB2) pathway.[5][9] Activation of the non-canonical pathway is specifically linked to the production of the anti-inflammatory cytokine IL-10, distinguishing its effects from some other TLR1/2 agonists.[5][9]

Caption: Pam3CSK4 activates the TLR1/2 complex, initiating MyD88-dependent signaling.

Quantitative Data and Biological Activity

The potency and effects of Pam3CSK4 have been quantified in numerous studies. The data presented below summarizes its efficacy in activating TLRs and inducing cytokine responses.

Table 1: Potency of this compound

| Parameter | Species | Value | Reference(s) |

|---|

| EC₅₀ for TLR1/2 Activation | Human | 0.47 ng/mL |[10][11][12][13][14][15][16][17][18] |

Table 2: Pam3CSK4-Induced Cytokine & Molecule Expression

| Cell Type | Pam3CSK4 Conc. | Induced Cytokines / Molecules | Effect | Reference(s) |

|---|---|---|---|---|

| Human Monocytes | 50 ng/mL | IL-1β, IL-6, IL-8, IL-10, TNF-α | Significant increase in production | [5][9] |

| Canine Whole Blood | Not Specified | TNF-α, IL-6 | Significant increase in production | [19] |

| Human Monocytic THP-1 Cells | 100 - 1000 ng/mL | IL-1β, TNF-α, IL-8 | Significant increase in production | [4] |

| Human Monocytic THP-1 Cells | Not Specified | MMP-9 | Significant increase at mRNA and protein levels | [3] |

| Mouse B Cells | 0.5 µg/mL | IgG2a (with LPS) | Enhanced production | [20] |

| Human Uveal Melanocytes | Not Specified | IL-6, MCP-1, CXCL-1, CXCL-8 | Significantly elevated protein and mRNA levels |[21] |

Table 3: In Vivo Administration Data

| Animal Model | Dosage | Administration Route | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Neonatal Mice | 5 mg/kg/day for 9 days | Intraperitoneal (i.p.) | Altered brain, spleen, and liver weights | [10][12] |

| Mice (Vaccine Adjuvant) | 2 - 20 µ g/mouse | Not Specified | Potent adjuvant activity |[2][22] |

Experimental Protocols

The following protocols provide standardized methodologies for using this compound in common immunological assays.

Protocol 1: In Vitro Stimulation of Monocytic Cells (THP-1)

This protocol describes the stimulation of the human monocytic cell line THP-1 to measure cytokine production.

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed THP-1 cells into a 24-well plate at a density of 5 x 10⁵ cells/mL in 1 mL of complete medium.

-

Pam3CSK4 Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile, endotoxin-free water.[22] Further dilute in culture medium to desired working concentrations (a typical range is 0.1 to 1000 ng/mL).[1][4]

-

Stimulation: Add the diluted Pam3CSK4 to the cell cultures. Include a vehicle control (medium only).

-

Incubation: Incubate the plate for 6-24 hours at 37°C and 5% CO₂. The incubation time depends on the specific cytokine being measured.[4]

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for cytokine analysis. Store at -80°C if not used immediately.

Protocol 2: NF-κB Reporter Gene Assay

This assay quantifies NF-κB activation in response to Pam3CSK4 using a reporter cell line (e.g., HEK-Blue™ hTLR2 cells).

-

Cell Seeding: Plate HEK-Blue™ hTLR2 cells in a 96-well plate at the density recommended by the manufacturer and allow them to adhere overnight.

-

Stimulation: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 to 100 ng/mL).

-

Incubation: Incubate the cells for 18-24 hours.[23]

-

Detection: Measure the activity of the secreted reporter protein (e.g., SEAP or luciferase) in the supernatant according to the manufacturer's protocol. For SEAP, this typically involves mixing the supernatant with a detection reagent and measuring absorbance at a specific wavelength. For luciferase, a luminometer is used to measure light emission.[23][24]

Caption: Workflow for cell stimulation with Pam3CSK4 and subsequent cytokine analysis.

Protocol 3: Western Blot for MAPK and NF-κB Activation

This protocol is for detecting the phosphorylation of key signaling proteins.

-

Cell Stimulation: Stimulate cells (e.g., THP-1 or primary macrophages) with Pam3CSK4 (e.g., 100 ng/mL) for short time points (e.g., 0, 15, 30, 60 minutes).[7]

-

Cell Lysis: After stimulation, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-p38, anti-phospho-JNK, anti-phospho-IκBα).[6][7][25]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. It is crucial to also probe for total protein levels (e.g., total p38, total IκBα) or a housekeeping protein (e.g., β-actin) as loading controls.[7][25]

Applications in Research and Drug Development

This compound is a versatile tool with broad applications in immunology and therapeutic development.

-

Innate Immunity Research: As a specific TLR1/2 agonist, it is fundamental for studying the molecular mechanisms of PAMP recognition, intracellular signaling, and the regulation of inflammatory gene expression.[1][26]

-

Vaccine Adjuvant Development: Pam3CSK4 has shown significant promise as a vaccine adjuvant.[22][27] It effectively boosts adaptive immune responses, particularly Th1-polarized responses, which are critical for immunity against intracellular pathogens.[2][22] Studies have demonstrated its ability to enhance antibody titers (IgG1 and IgG2a) and increase the expression of pro-inflammatory and Th1-type cytokines like IFN-γ.[2][22]

-

Drug Discovery and Screening: It serves as a reliable stimulant in high-throughput screening assays to identify small molecule inhibitors or antagonists of the TLR1/2 signaling pathway.[15] Such compounds have therapeutic potential for treating chronic inflammatory and autoimmune diseases where TLR2 signaling is pathologically overactivated.

Conclusion

This compound is a chemically defined, highly pure, and potent synthetic PAMP that provides researchers with a reliable tool to activate the TLR1/2 signaling pathway. Its well-characterized mechanism of action, from receptor engagement to the induction of specific cytokine profiles, makes it invaluable for dissecting the complexities of the innate immune system. Its demonstrated efficacy as a vaccine adjuvant in preclinical models further highlights its potential for translation into novel immunotherapeutic strategies. This guide provides the foundational knowledge and practical protocols for effectively leveraging this compound in both basic and translational research.

References

- 1. invivogen.com [invivogen.com]

- 2. invivogen.com [invivogen.com]

- 3. Pam3CSK4 Induces MMP-9 Expression in Human Monocytic THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A20 Is Critical for the Induction of Pam3CSK4-Tolerance in Monocytic THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - The pre-treatment with Pam3CSK4 down-regulates the activation of MAPKs and NK-κB induced by the re-treatment with Pam3CSK4. - Public Library of Science - Figshare [plos.figshare.com]

- 8. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Toll-like receptor 1/2 agonists Pam(3) CSK(4) and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Pam3CSK4 (TFA) - MedChem Express [bioscience.co.uk]

- 12. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]

- 13. This compound (Pam3Cys-Ser-(Lys)4 TFA) | TLR1/2 Agonist | DC Chemicals [dcchemicals.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. Pam3CSK4 | TLR agonist | Mechanism | Concentration [selleckchem.com]

- 19. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. indigobiosciences.com [indigobiosciences.com]

- 24. mesoscale.com [mesoscale.com]

- 25. researchgate.net [researchgate.net]

- 26. Common and specific downstream signaling targets controlled by Tlr2 and Tlr5 innate immune signaling in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

A Comprehensive Technical Review of Pam3CSK4 TFA Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pam3CSK4 TFA (N-palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-[R]-cysteinyl-[S]-seryl-[S]-lysyl-[S]-lysyl-[S]-lysyl-[S]-lysine, trifluoroacetate salt) is a synthetic, triacylated lipopeptide that serves as a potent agonist for the Toll-like receptor 1 and 2 (TLR1/2) heterodimer complex.[1][2][3][4][5] By mimicking the acylated amino terminus of bacterial lipoproteins, this compound activates the innate immune system, leading to a cascade of downstream signaling events that culminate in the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs).[6][7][8][9] This potent immunostimulatory activity has positioned this compound as a valuable tool in various research and therapeutic areas, including vaccine adjuvant development, cancer immunotherapy, and infectious disease modeling. This technical guide provides an in-depth review of the applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action: TLR1/2 Signaling

This compound is recognized by the TLR1/2 heterodimer on the surface of various immune cells, including macrophages, dendritic cells (DCs), and monocytes.[1][5][6][7][8] Upon binding, it induces a conformational change in the receptor complex, initiating a MyD88-dependent signaling cascade.[5][8] This pathway involves the recruitment of adaptor proteins and the activation of downstream kinases, ultimately leading to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[5][8] These transcription factors then translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and co-stimulatory molecules.[6][7][8]

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Toll-like receptor 1 polymorphism is associated with impaired immune tolerance, dysregulated inflammatory responses to Borrelia burgdorferi, and heightened risk of post-infectious Lyme arthritis [frontiersin.org]

- 4. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. invivogen.com [invivogen.com]

- 6. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

- 8. Adjuvant Pam3CSk4 does not improve the immunization against Cryptococcus gattii infection in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

An In-depth Technical Guide to Pam3CSK4 TFA and the NF-κB Activation Pathway

For Researchers, Scientists, and Drug Development Professionals